H-Ala-glu(otbu)-NH2 hcl

Descripción general

Descripción

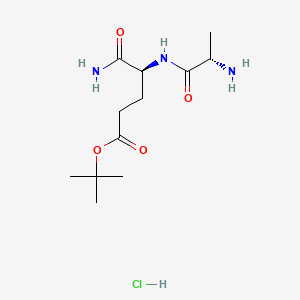

H-Ala-glu(otbu)-NH2 hcl, also known as N-(tert-butoxycarbonyl)-L-alanyl-L-glutamine hydrochloride, is a synthetic peptide derivative. It is commonly used in peptide synthesis and research due to its stability and reactivity. This compound is particularly significant in the field of biochemistry and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-glu(otbu)-NH2 hcl typically involves the protection of amino acids followed by peptide bond formation. The tert-butoxycarbonyl (Boc) group is used to protect the amino group of alanine, while the carboxyl group of glutamine is protected by the tert-butyl ester. The peptide bond is then formed between the protected amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained by deprotecting the Boc and tert-butyl groups using hydrogen chloride in dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production and easy purification of the final product.

Análisis De Reacciones Químicas

Types of Reactions

H-Ala-glu(otbu)-NH2 hcl undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and tert-butyl groups using acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Hydrolysis: Breakdown of the peptide bond under acidic or basic conditions.

Common Reagents and Conditions

Deprotection: Hydrogen chloride in dioxane is commonly used for the selective removal of Boc and tert-butyl groups.

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Deprotection: The major products are the free amino acids or peptides with the protective groups removed.

Coupling: The major products are the newly formed peptides with extended chains.

Hydrolysis: The major products are the individual amino acids resulting from the breakdown of the peptide bond.

Aplicaciones Científicas De Investigación

Chemistry

- Peptide Synthesis :

- H-Ala-Glu(OtBu)-NH2 HCl serves as a critical building block for synthesizing peptides. The protective groups allow for selective reactions without unwanted side reactions during synthesis.

- Synthesis Route : The typical synthesis involves coupling protected amino acids using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of bases like N-methylmorpholine (NMM) .

Biology

- Protein-Protein Interactions :

- The compound is utilized to study interactions between proteins and enzymes, aiding in understanding cellular mechanisms and signaling pathways.

- Enzyme Inhibitors :

- It is employed in developing inhibitors targeting specific enzymes, contributing to biochemical research and therapeutic developments.

Medicine

-

Peptide-Based Drug Development :

- This compound is integral in creating peptide-based drugs, particularly those targeting specific receptors or pathways in disease processes.

- Antibody-Drug Conjugates (ADCs) :

- Substance P Antagonists :

Case Study 1: Synthesis of Dendritic Peptides

In a study at Apollo Scientific, researchers synthesized dendritic poly(γ-L-glutamic acid) chains using H-Glu(OtBu)-NH2·HCl as an initiator. The resulting polymers were functionalized with polyethylene oxide segments, leading to unimolecular micelles capable of effective drug delivery .

Case Study 2: Substance P Antagonist Development

Manolopoulou et al. (1993) explored modifications to glutamate derivatives to develop potent antagonists for substance P. Their findings suggested that incorporating H-Glu(OtBu)-NH2·HCl could yield compounds with significant activity against substance P, indicating therapeutic applications in pain management .

Mecanismo De Acción

The mechanism of action of H-Ala-glu(otbu)-NH2 hcl involves its role as a protected peptide intermediate. The protective groups (Boc and tert-butyl) prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free amino acids or peptides can interact with their molecular targets, such as enzymes or receptors, to exert their biological effects. The specific pathways involved depend on the nature of the peptide and its intended application.

Comparación Con Compuestos Similares

Similar Compounds

N-(tert-butoxycarbonyl)-L-alanyl-L-glutamic acid: Similar in structure but with a carboxyl group instead of an amide group.

N-(tert-butoxycarbonyl)-L-alanyl-L-asparagine: Similar in structure but with asparagine instead of glutamine.

N-(tert-butoxycarbonyl)-L-alanyl-L-glutamic acid methyl ester: Similar in structure but with a methyl ester group instead of an amide group.

Uniqueness

H-Ala-glu(otbu)-NH2 hcl is unique due to its specific combination of protective groups and peptide sequence. This combination provides stability and reactivity, making it a valuable intermediate in peptide synthesis. Its ability to undergo selective deprotection and coupling reactions makes it particularly useful in the synthesis of complex peptides and proteins.

Actividad Biológica

H-Ala-Glu(OtBu)-NH2·HCl, also known as H-Glu(OtBu)-NH2·HCl, is a derivative of glutamic acid that has garnered attention for its potential biological activities and applications in synthetic biology and medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl ester group that enhances its solubility and stability in various environments.

- Molecular Formula : C₁₂H₂₄ClN₃O₄

- Molecular Weight : 295.803 g/mol

- CAS Number : 108607-02-9

- Melting Point : 60 to 75 °C

- Boiling Point : 311.1 °C at 760 mmHg

- Density : 1.02 g/cm³

H-Ala-Glu(OtBu)-NH2·HCl functions primarily as a precursor in the synthesis of peptide-based drugs and polymers. Its biological activity is largely attributed to its role as a substrate for the synthesis of dendritic peptides and polymers, which can enhance drug delivery systems.

Key Mechanisms Include:

- Substance P Antagonism : The compound has been noted for its ability to act as a substance P antagonist, which can be crucial in managing pain and inflammatory responses .

- Polymerization Initiator : It serves as an initiator for the polymerization of poly(γ-L-glutamic acid), leading to the formation of dendritic graft peptides that can be used for targeted drug delivery .

Biological Applications

The biological activity of H-Ala-Glu(OtBu)-NH2·HCl has been explored in various studies, highlighting its potential applications in therapeutic contexts:

- Drug Delivery Systems :

- Peptide Synthesis :

- Endocrine Disruption Studies :

Case Study 1: Synthesis of Dendritic Peptides

In a study conducted by researchers at Apollo Scientific, H-Glu(OtBu)-NH2·HCl was employed to synthesize dendritic poly(γ-L-glutamic acid) (PBG) chains. The synthesized PBG was then functionalized with polyethylene oxide (PEO) segments, resulting in unimolecular micelles capable of delivering doxorubicin effectively .

Case Study 2: Substance P Antagonist Development

Manolopoulou et al. (1993) explored modifications to glutamate derivatives to develop potent antagonists for substance P. Their findings indicated that modifications including H-Glu(OtBu)-NH2·HCl could yield compounds with significant activity against substance P, suggesting potential therapeutic applications in pain management .

Summary of Research Findings

Propiedades

IUPAC Name |

tert-butyl (4S)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O4.ClH/c1-7(13)11(18)15-8(10(14)17)5-6-9(16)19-12(2,3)4;/h7-8H,5-6,13H2,1-4H3,(H2,14,17)(H,15,18);1H/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVXDPWCTLEBLB-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108607-07-4 | |

| Record name | L-α-Glutamine, N2-L-alanyl-, 1,1-dimethylethyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108607-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.